(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic): This compound acts as a potent and selective kappa opioid receptor antagonist. [] Its activity hinges on the specific stereochemistry of its different components, including the piperidine ring. This suggests that N-isobutyl-4-(1-piperidinyl)benzamide, with its piperidine ring, could potentially interact with similar receptor systems.
3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB): This compound exhibits ecdysteroid agonist activity. [] While structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, it showcases the potential of N-isobutyl benzamide derivatives to act as agonists or antagonists at various receptors.
Related Compounds
Hu7691 (B5)
Compound Description: Hu7691 (B5), chemically known as N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is a potent and selective Akt inhibitor. It exhibits promising kinase selectivity, low activity in inducing HaCaT keratinocyte apoptosis, and excellent anticancer cell proliferation potencies []. The National Medical Products Administration (NMPA) approved the investigational new drug (IND) application of Hu7691 based on its superior safety properties, pharmacokinetic profile, and in vivo efficacy [].
Relevance: While structurally distinct from N-isobutyl-4-(1-piperidinyl)benzamide, Hu7691 shares a core benzamide structure and a piperidine ring, suggesting potential similarities in their binding interactions and pharmacological activities. The research highlighting Hu7691's reduced cutaneous toxicity compared to other Akt inhibitors [] may offer insights into mitigating potential side effects associated with similar compounds, including N-isobutyl-4-(1-piperidinyl)benzamide.
Reference:
N-(4-Piperidinyl)benzamides
Compound Description: This refers to a series of N-(4-piperidinyl)benzamide derivatives investigated for their antimalarial activity and inhibition of Plasmodium falciparum protein farnesyltransferase [, ]. These compounds displayed in vitro activity against the parasite at submicromolar concentrations [, ].
SR147778
Compound Description: SR147778, chemically identified as 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a potent and selective CB1 cannabinoid receptor antagonist []. It displays nanomolar affinity for both rat and human CB1 receptors, minimal affinity for CB2 receptors, and no significant affinity for over 100 other targets []. SR147778 effectively antagonizes the effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models. Notably, it demonstrates oral activity in blocking cannabinoid-induced effects, reducing ethanol and sucrose consumption, and decreasing food intake in animal models [].
Reference:
N-[N-(3-(4-Amino-1-piperidinylcarbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)
Compound Description: S 2864 is a potent non-peptide renin inhibitor []. In vitro studies demonstrate its high selectivity for human plasma renin, with no significant effects on related aspartyl proteases []. In vivo, S 2864 effectively lowers blood pressure in primates, evidenced by significant reductions in mean arterial pressure in anesthetized sodium-depleted rhesus monkeys following oral administration [].
Compound Description: This compound is highlighted for its existence in various hydrate and polymorph forms, which are of particular interest in pharmaceutical development [, ]. The research emphasizes the processes for preparing these distinct forms and their potential applications as drug substances, particularly for treating autoimmune diseases [, ].
Relevance: This compound, although structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, features both a benzamide group and a piperidine ring. The research emphasizing the importance of specific hydrate and polymorph forms of this compound [, ] underscores the potential influence of such variations on the physicochemical and pharmacological properties of structurally related compounds, including N-isobutyl-4-(1-piperidinyl)benzamide.
Compound Description: R116301 is a highly specific and potent neurokinin-1 (NK1) receptor antagonist. It demonstrates subnanomolar affinity for the human NK1 receptor, exhibiting over 200-fold selectivity over NK2 and NK3 receptors []. R116301 effectively inhibits various substance P (SP)-induced peripheral and central effects in different animal models, showcasing its potential as a therapeutic agent for conditions involving NK1 receptor activation []. Notably, R116301 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and a relatively long duration of action [].
Relevance: R116301, although structurally distinct from N-isobutyl-4-(1-piperidinyl)benzamide, incorporates a piperidine ring within its structure. The research emphasizing R116301's high potency and selectivity for the NK1 receptor, along with its favorable pharmacokinetic properties [], underscores the potential of compounds containing piperidine rings as valuable pharmacophores for developing targeted therapies.
Compound Description: JDTic stands out as a potent and selective kappa opioid receptor antagonist. Structure-activity relationship studies on JDTic analogues underscore the importance of specific stereochemical features for its kappa receptor potency and selectivity [].
Relevance: While JDTic possesses a more complex structure compared to N-isobutyl-4-(1-piperidinyl)benzamide, both share the presence of a piperidine ring. The in-depth structure-activity relationship studies conducted on JDTic [] provide valuable insights into how modifications around the piperidine ring can significantly impact a compound's pharmacological properties, particularly its interactions with opioid receptors.
Compound Description: JNJ-28312141 is a potent and selective inhibitor of colony-stimulating factor-1 receptor (CSF-1R or FMS) []. Extensive optimization of an initial lead compound class led to the development of JNJ-28312141, demonstrating improved pharmacokinetic, pharmacodynamic, and potential toxicological profiles []. JNJ-28312141 exhibits significant anti-inflammatory effects in various animal models of arthritis, supporting its potential as a therapeutic agent for inflammatory diseases [].
Relevance: While JNJ-28312141 is structurally different from N-isobutyl-4-(1-piperidinyl)benzamide, both share a piperidine ring within their structures. The research highlighting the successful optimization of JNJ-28312141, resulting in a clinical candidate with desirable drug-like properties [], emphasizes the potential of leveraging structure-based drug design approaches to enhance the pharmacological and pharmacokinetic profiles of compounds containing piperidine rings, like N-isobutyl-4-(1-piperidinyl)benzamide.
Reference:
3'-(4-Morpholinyl)-3'-deaminodaunorubicin and 3'-(4-Methoxy-1-piperidinyl)-3'-deaminodaunorubicin
Compound Description: These are daunorubicin analogues synthesized to improve antitumor activity []. The 3'-(4-morpholinyl) derivative showed significantly enhanced potency against mouse leukemia P388 compared to doxorubicin []. The 4-methoxy-1-piperidinyl derivative also exhibited improved efficacy, highlighting the importance of the N in the new ring and the ether oxygen for enhanced activity [].
Compound Description: P-MBA, specifically the radiolabeled form N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), is explored as a potential imaging agent for breast cancer []. The rationale lies in its ability to bind to sigma receptors, which are overexpressed in breast cancer cells [].
Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor with demonstrated antitumor activity []. Its development involved modifications to the benzocycloheptapyridine tricyclic ring system, incorporating pyridinylacetyl N-oxide or 4-N-carboxamidopiperidinylacetyl moieties for improved pharmacokinetic properties []. SCH-66336 exhibits good oral bioavailability, potent FPT inhibition, and is currently under investigation in human clinical trials as an antitumor agent [].
Relevance: SCH-66336 shares a piperidine ring with N-isobutyl-4-(1-piperidinyl)benzamide. This research [], which emphasizes enhancing pharmacokinetic properties through structural modifications, could provide valuable insights for optimizing N-isobutyl-4-(1-piperidinyl)benzamide's pharmacokinetic profile, potentially leading to derivatives with improved drug-like characteristics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.